4-(2,6-Difluorophenyl)-2-fluorophenol
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Overview
Description
4-(2,6-Difluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of fluorine atoms on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-fluorophenol typically involves the fluorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenyl ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient fluorination while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various fluorinated phenolic derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(2,6-Difluorophenyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenyl isothiocyanate
- 4-Fluorophenol
Comparison: 4-(2,6-Difluorophenyl)-2-fluorophenol is unique due to the specific positioning of fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-1-3-9(14)12(8)7-4-5-11(16)10(15)6-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSLHVZHNZROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684231 |
Source
|
Record name | 2',3,6'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-20-7 |
Source
|
Record name | 2',3,6'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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